![molecular formula C19H18N4O3 B2472510 4-(4-ヒドロキシフェニル)-1-メチル-6-(ピリジン-3-イルメチル)-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン CAS No. 1203380-45-3](/img/structure/B2472510.png)
4-(4-ヒドロキシフェニル)-1-メチル-6-(ピリジン-3-イルメチル)-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療:CDK2阻害
CDK2(サイクリン依存性キナーゼ2)は、がん治療の有望な標的です。研究者は、特権的なピラゾロ[3,4-d]ピリミジンとピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格に基づいて、新規な小分子セットを設計しました。これらの化合物は、CDK2阻害剤として合成されました。注目すべきことに、これらの分子のほとんどは、MCF-7、HCT-116、HepG-2を含むがん細胞株に対して有意な細胞毒性を示しました。 特に、化合物14と15は、3つの細胞株すべてで最高の細胞毒性を示しました .
抗菌および抗腫瘍特性
ピリドピリミジン系縮合複素環化合物には、私たちの関心のある化合物の誘導体を含むものがあり、その抗菌および抗腫瘍特性について調査されています。 これらの化合物は、さまざまな生物学的標的を阻害する上で重要な役割を果たし、薬物開発の潜在的な候補となっています .
抗葉酸活性とがん細胞の抑制
ピリドピリミジン系薬物は、高い親和性でジヒドロ葉酸レダクターゼ(DHFR)を阻害します。RNAおよびDNA合成に必要なテトラヒドロ葉酸の利用可能性を低下させることで、がん細胞の増殖を効果的に阻止します。 このメカニズムは、細胞死につながり、がん治療に有望です .
機能的に重要なピリミジンのスムーズな合成
研究者は、Cu触媒下で市販のジアミジンと飽和ケトンの4-HO-TEMPO促進[3 + 3]環化反応を用いて、機能的に重要なピリミジンを効果的かつスムーズに合成したと報告しています。 この方法は、ピリミジン誘導体へのアクセスのための貴重な経路を提供します .
細胞株とCDK2に対する二重活性
私たちの関心のある化合物の誘導体である化合物14は、がん細胞株とCDK2に対して強力な二重活性を示しました。これは、細胞周期の進行を有意に変化させ、HCT細胞でアポトーシスを誘導しました。 さらなる調査は、その可能性を十分に探求するために必要です .
その他の潜在的な用途
上記の分野は、化合物の主要な用途を強調していますが、進行中の研究では、抗炎症、抗酸化、または抗ウイルス特性など、さらなる用途が明らかになる可能性があります。
要約すると、この興味深い化合物は、がん治療から抗菌用途まで、さまざまな科学分野で有望です。そのユニークな構造と多面的な効果により、世界中の研究者にとって刺激的な研究対象となっています。 🌟
作用機序
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest . This suggests that the compound may interact with its target to disrupt its normal function, leading to changes in cell behavior.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that this compound may have cytotoxic activities .
特性
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-22-15-11-23(10-12-3-2-8-20-9-12)18(25)16(15)17(21-19(22)26)13-4-6-14(24)7-5-13/h2-9,17,24H,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOENBFGDCLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
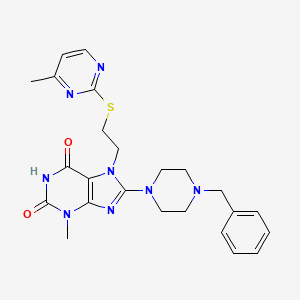
![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate](/img/structure/B2472428.png)
![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)
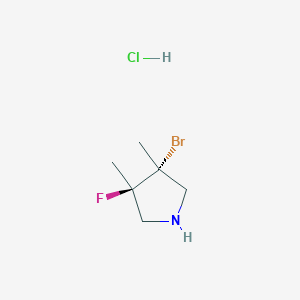
![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B2472436.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2472437.png)
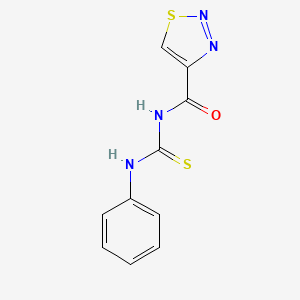
![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)


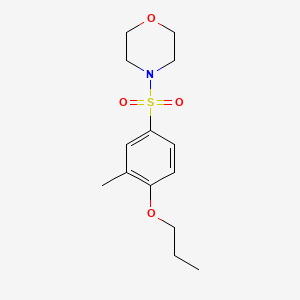
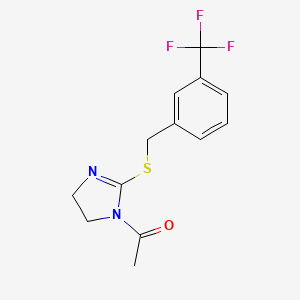
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide](/img/structure/B2472450.png)
